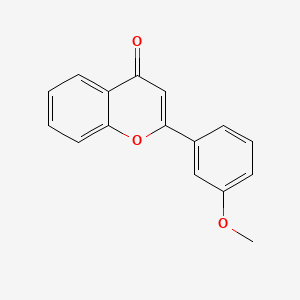

3'-Methoxyflavone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-12-6-4-5-11(9-12)16-10-14(17)13-7-2-3-8-15(13)19-16/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEVPIBIYKKJRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347292 | |

| Record name | 3'-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53906-83-5 | |

| Record name | 3'-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure, Properties, and Biological Significance of 3'-Methoxyflavone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flavonoids represent a vast and structurally diverse class of plant secondary metabolites, widely investigated for their potential therapeutic applications. Within this class, O-methylated flavonoids are gaining significant attention due to their enhanced metabolic stability and oral bioavailability compared to their hydroxylated counterparts.[1][2] This guide provides a comprehensive technical overview of 3'-Methoxyflavone, a specific methoxylated flavone. We will delve into its core chemical structure, the analytical techniques used for its elucidation, its synthesis, and its biological relevance, particularly its role as a pro-drug that is metabolically activated by cytochrome P450 enzymes. This document serves as a foundational resource for researchers exploring methoxyflavones in medicinal chemistry and pharmacology.

Core Chemical Identity and Structure

3'-Methoxyflavone belongs to the flavone subclass of flavonoids, which are built upon a 2-phenyl-4H-1-benzopyran-4-one (also known as 2-phenylchromen-4-one) backbone. The defining feature of 3'-Methoxyflavone is the presence of a single methoxy group (-OCH₃) substituted on the B-ring of the flavone core.

The IUPAC name for this compound is 2-(3-methoxyphenyl)chromen-4-one .[3] Its structure consists of a chromen-4-one system (the A and C rings) attached to a phenyl group (the B ring) at the 2-position. The methoxy substituent is located at the 3'-position of this B-ring.

| Identifier | Value |

| IUPAC Name | 2-(3-methoxyphenyl)chromen-4-one[3] |

| Synonyms | 3'-Methoxy-flavone, 2-(3-Methoxyphenyl)-4H-chromen-4-one[3] |

| CAS Number | 53906-83-5[3] |

| Molecular Formula | C₁₆H₁₂O₃[3] |

| Molecular Weight | 252.26 g/mol [3] |

Structural Elucidation: A Self-Validating System

The unambiguous identification of 3'-Methoxyflavone relies on a combination of spectroscopic techniques that validate its molecular formula, connectivity, and the specific placement of the methoxy group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular formula. For 3'-Methoxyflavone, the expected exact mass is 252.0786 g/mol for the molecular ion [M]⁺. GC-MS analysis typically shows a prominent peak at an m/z of 252, corroborating the overall molecular weight.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive map of the molecule's carbon-hydrogen framework.

-

¹H NMR: The spectrum would characteristically display a sharp singlet around δ 3.8-3.9 ppm, integrating to three protons, which is indicative of the methoxy (-OCH₃) group. The remaining signals would appear in the aromatic region (δ 6.8-8.2 ppm), corresponding to the protons on the A and B rings. The specific splitting patterns (doublets, triplets, multiplets) of these aromatic protons are key to confirming the substitution pattern.

-

¹³C NMR: The carbon spectrum provides evidence for all 16 carbon atoms. Key signals include the carbonyl carbon (C4) downfield at δ > 175 ppm, the methoxy carbon at δ ~55 ppm, and the remaining aromatic carbons, whose chemical shifts confirm the precise location of the methoxy group on the B-ring.[3]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. The spectrum of 3'-Methoxyflavone would show a strong absorption band around 1620-1650 cm⁻¹ characteristic of the α,β-unsaturated ketone (C=O) of the flavone C-ring, as well as C-O stretching vibrations for the ether linkages and C=C stretching for the aromatic rings.

Synthesis and Derivatization

The synthesis of flavones is a well-established area of organic chemistry, providing access to novel derivatives for structure-activity relationship (SAR) studies. The most common and reliable method for synthesizing 3'-Methoxyflavone proceeds through a chalcone intermediate.

Experimental Protocol: Two-Step Synthesis via Chalcone Intermediate

This protocol describes a standard laboratory procedure for the synthesis of 3'-Methoxyflavone.

Step 1: Claisen-Schmidt Condensation to form 1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one (Chalcone)

-

Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1.0 eq) and 3-methoxybenzaldehyde (1.1 eq) in ethanol.

-

Base Addition: Cool the solution in an ice bath and add an aqueous solution of potassium hydroxide (3.0-4.0 eq) dropwise with vigorous stirring. The solution will typically turn a deep color (yellow to red).

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup and Isolation: Pour the reaction mixture into a beaker of ice-cold dilute hydrochloric acid to neutralize the excess base and precipitate the chalcone product. Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude chalcone can be purified by recrystallization from ethanol.

Step 2: Oxidative Cyclization to form 3'-Methoxyflavone

-

Reaction Setup: Dissolve the purified chalcone from Step 1 (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Oxidant Addition: Add iodine (I₂) (1.2 eq) to the solution.

-

Heating: Heat the reaction mixture to 120-140 °C and maintain for 2-4 hours. The progress is monitored by TLC.

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine. The precipitated solid is the crude 3'-Methoxyflavone.

-

Purification: Filter the solid, wash with water, and dry. The final product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3'-Methoxyflavone.

Caption: Synthetic workflow for 3'-Methoxyflavone.

Biological Context and Mechanism of Action

While many flavonoids are studied for their direct antioxidant or enzyme-inhibiting properties, the significance of methoxylated flavonoids often lies in their metabolic fate. Their methoxy groups render them more lipophilic and less susceptible to immediate phase II conjugation (glucuronidation/sulfation) in the gut and liver, which often inactivates hydroxylated flavonoids.[2]

Metabolic Activation: O-Demethylation Pathway

3'-Methoxyflavone serves as a pro-drug that undergoes metabolic activation in the body. The primary metabolic pathway is O-demethylation, catalyzed predominantly by cytochrome P450 enzymes, specifically CYP1B1 and CYP2A13.[4] This reaction removes the methyl group from the 3'-position, converting 3'-Methoxyflavone into its active metabolite, 3'-hydroxyflavone .[4]

This biotransformation is critical because the resulting hydroxyl group can significantly alter the biological activity, often enhancing properties such as antioxidant capacity or interaction with cellular targets. The ability of 3'-Methoxyflavone to be efficiently converted to 3'-hydroxyflavone makes it an interesting candidate for drug development, as it leverages endogenous metabolic machinery to deliver an active compound.[4]

Caption: Metabolic activation of 3'-Methoxyflavone.

Potential Pharmacological Activities

The pharmacological potential of 3'-Methoxyflavone is intrinsically linked to its active metabolite. Research on related methoxyflavones and their hydroxylated forms suggests potential in several areas:

-

Neuroprotection: Related compounds, such as 3',4'-dimethoxyflavone, have been identified as inhibitors of parthanatos, a specific pathway of neuronal cell death, suggesting a role in managing neurodegenerative conditions.[5]

-

Anticancer Properties: Methoxylated flavones are explored as cancer chemopreventive agents.[2] Their increased metabolic stability may allow them to reach target tissues at effective concentrations.[2] The conversion to hydroxylated metabolites can induce enzymes involved in carcinogen detoxification or inhibit cell proliferation.[4]

-

Antioxidant Activity: While the methoxy group itself is not a strong radical scavenger, its conversion to a hydroxyl group creates a potent antioxidant moiety capable of neutralizing reactive oxygen species.[6]

Conclusion

3'-Methoxyflavone is a structurally well-defined molecule whose identity is confirmed through a robust combination of analytical techniques. Its synthesis is readily achievable, allowing for the generation of derivatives for further investigation. From a drug development perspective, the most compelling aspect of 3'-Methoxyflavone is its role as a metabolically stable pro-drug. Its efficient biotransformation by CYP450 enzymes into the active 3'-hydroxyflavone highlights a sophisticated strategy for leveraging the body's own metabolic processes to achieve therapeutic effects. This positions 3'-Methoxyflavone and related structures as promising leads for tackling a range of pathologies, from neurodegeneration to cancer.

References

-

PubChem (National Institutes of Health). 3'-Methoxyflavone. PubChem Compound Summary for CID 619834.[Link]

-

PubChem (National Institutes of Health). 3-Methoxy-6,7,3',4'-tetrahydroxyflavone. PubChem Compound Summary for CID 44258696.[Link]

-

mzCloud. 3-Methoxy-5,7,3',4'-tetrahydroxy-flavone. mzCloud Compound Summary.[Link]

-

PubChem (National Institutes of Health). 3-Methoxyflavone. PubChem Compound Summary for CID 146013.[Link]

-

PubChem (National Institutes of Health). 3-Hydroxy-3'-methoxyflavone. PubChem Compound Summary for CID 676296.[Link]

-

Nagayoshi, H., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(7), 836-847. [Link]

-

Serna-Saldivar, S. O. (2018). Progress Toward the Synthesis of 3-Methoxyflavones as Potential Antioxidants, Neuroprotective Agents, and Trifluoromethylated 19. Electronic Theses and Dissertations. 542.[Link]

-

ResearchGate. Synthesis and Antioxidant Activity of 3-Methoxyflavones. Publication.[Link]

-

ResearchGate. Synthesis and Antioxidant Activity of 3-Methoxyflavones. Publication.[Link]

-

Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology, 17(5), 354-362. [Link]

-

MDPI. An Overview of Pharmacological Activities and Beneficial Effects of 3‐Hydroxyflavone. Molecules, 27(15), 4935. [Link]

-

PubMed (National Institutes of Health). Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. Journal of Biomolecular Structure & Dynamics, 1-19. [Link]

-

SciSpace. An Effective Synthesis of 3-Methoxyflavones via 1-(2-Hydroxyphenyl)-2-methoxy-3-phenyl-1,3-propanediones. Journal of the Brazilian Chemical Society.[Link]

-

SpectraBase. 3-Hydroxy-3'-methoxyflavone. Compound Summary.[Link]

-

Kam, T. I., et al. (2018). Identification through high-throughput screening of 4′-methoxyflavone and 3′,4′-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology, 175(13), 2649-2665. [Link]

-

PubChem (National Institutes of Health). 7-Hydroxy-3'-methoxyflavone. PubChem Compound Summary for CID 5393153.[Link]

-

SILAE. NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine, 3, 444-452. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3'-Methoxyflavone | C16H12O3 | CID 619834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

Technical Guide: Natural Sources, Isolation, and Therapeutic Potential of 3'-Methoxyflavone

Executive Summary

3'-Methoxyflavone (CAS: 53906-83-5) is a lipophilic flavonoid and the parent compound of the B-ring methoxylated flavone class. Unlike common dietary flavonoids (e.g., quercetin, rutin) which are glycosylated and hydrophilic, 3'-methoxyflavone is often found as a surface exudate on specific plant species.

In drug development, this molecule and its derivatives have gained prominence as potent, non-competitive inhibitors of BCRP (Breast Cancer Resistance Protein/ABCG2) , a key efflux transporter responsible for multidrug resistance (MDR) in chemotherapy.

This guide provides an advanced technical roadmap for the identification, isolation, and characterization of 3'-methoxyflavone, distinguishing it from its structural isomer 3-methoxyflavone (a flavonol), and detailing the specific "surface wash" extraction protocols required for high-purity isolation.

Chemical Identity & Structural Distinction

Critical Distinction: The nomenclature "methoxyflavone" often leads to confusion between two distinct chemical classes.

| Feature | 3'-Methoxyflavone (Target) | 3-Methoxyflavone (Common Analog) |

| Class | Flavone (B-ring substituted) | Flavonol (C-ring substituted) |

| Structure | Methoxy group at position 3' (Phenyl ring) | Methoxy group at position 3 (Pyran ring) |

| Key NMR Signal | Singlet at H-3 ( | No H-3 Signal (Substituted) |

| Primary Bioactivity | BCRP/ABCG2 Inhibition, Antiviral | Antiproliferative, Antioxidant |

Natural Sources: The Primula Exudate System

While methoxylated flavones occur in various families (Lamiaceae, Asteraceae), the unsubstituted B-ring methoxylated flavones (lacking OH groups at C5/C7) are rare. The most authoritative natural source is the farina (waxy exudate) of the Primula genus.

Primary Botanical Sources

| Species | Tissue Localization | Yield Potential | Co-occurring Constituents |

| Primula veris (Cowslip) | Leaf & Flower Surface (Farina) | High (in exudate) | Unsubstituted flavone, 2'-methoxyflavone |

| Primula macrophylla | Leaf Exudate | Moderate | 5-hydroxyflavone derivatives |

| Agastache rugosa | Leaves | Low (Mixed) | Tilianin, Acacetin (4'-OMe) |

| Gnaphalium spp. | Aerial parts | Low | Methylated flavonols |

Expert Insight: In Primula veris, 3'-methoxyflavone is not sequestered inside the vacuole but is secreted onto the leaf surface as part of a powdery "farina" to deter herbivores and provide UV protection. This biological fact dictates the extraction strategy: Do not grind the plant material. Grinding releases chlorophyll and tannins, complicating purification.

Isolation Protocol: The "Surface Wash" Methodology

This protocol utilizes the surface localization of 3'-methoxyflavone to achieve high initial purity (>70%) before chromatography.

Phase 1: Selective Extraction

Objective: Solubilize external lipophilic flavonoids without extracting internal cellular contaminants (chlorophyll, glycosides).

-

Material Preparation: Harvest Primula veris leaves. Air-dry in the shade to preserve the farina. Do not crush.

-

Solvent Selection: Use Acetone or Dichloromethane (DCM) .

-

Rationale: These solvents dissolve the waxy exudate instantly but penetrate the leaf cuticle slowly, minimizing chlorophyll extraction.

-

-

The Rinse (Critical Step):

-

Immerse whole dried leaves in Acetone for 60–90 seconds with gentle agitation.

-

Decant the solvent immediately.

-

Note: Extended immersion (>5 mins) will begin to extract green pigments, ruining the selectivity.

-

-

Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator, 40°C) to yield a yellow/orange waxy residue (The "Exudate Fraction").

Phase 2: Fractionation & Purification

Objective: Separate 3'-methoxyflavone from other surface flavonoids (e.g., flavone, 2'-methoxyflavone).

-

Stationary Phase: Sephadex LH-20 is superior to Silica Gel for this separation due to the molecular size and aromatic interactions of the flavonoids.

-

Mobile Phase: Methanol (100%) or Methanol:DCM (1:1).

-

Elution:

-

Load the Exudate Fraction onto the column.

-

Elute isocratically.

-

Collect fractions.

-

-

Monitoring (TLC):

-

Plate: Silica Gel 60 F254.

-

Solvent System: Toluene:Ethyl Acetate (9:1) or Toluene:Ether (1:1).

-

Detection: UV 254 nm (Quenching) and UV 366 nm (Fluorescence).

-

Diagnostic: 3'-Methoxyflavone typically appears as a dark quenching spot at 254nm. Spraying with Naturstoffreagent A (Diphenylboric acid 2-aminoethyl ester) may induce specific fluorescence colors (yellow/orange) under 366nm.

-

Phase 3: Crystallization

-

Pool fractions containing the target.

-

Recrystallize from Methanol/Water or Acetone/Hexane .

-

Yield: Fine, pale yellow needles.

Workflow Visualization

Figure 1: Selective "Surface Wash" isolation workflow for Primula exudate flavonoids.

Analytical Characterization

To validate the isolation of 3'-methoxyflavone (and not an isomer), the following spectral signatures must be confirmed.

| Technique | Parameter | Characteristic Signal | Interpretation |

| 1H NMR | H-3 | Definitive: Confirms Flavone backbone (Absence = Flavonol). | |

| 1H NMR | -OCH3 | Confirms mono-methoxylation. | |

| 1H NMR | B-Ring | Multiplet pattern | Indicates substitution at 3' position (asymmetry). |

| UV-Vis | Band I | 300–330 nm | Typical for flavones (Band II at 240–270 nm). |

| MS | [M+H]+ | m/z 253.08 | Molecular formula C16H12O3. |

Therapeutic Mechanism: BCRP Inhibition

3'-Methoxyflavone is a established inhibitor of BCRP (Breast Cancer Resistance Protein / ABCG2) .

Mechanism of Action

BCRP is an ATP-binding cassette transporter that actively pumps chemotherapeutic agents (e.g., Mitoxantrone, Topotecan, SN-38) out of cancer cells, conferring resistance.

-

Binding: 3'-Methoxyflavone binds to the transmembrane domain of BCRP.

-

Modality: It acts as a non-competitive inhibitor , locking the transporter in an inward-facing conformation or blocking the substrate binding pocket.

-

Result: Intracellular accumulation of the drug increases, restoring chemosensitivity.

Signaling & Inhibition Pathway

Figure 2: Mechanism of BCRP inhibition by 3'-Methoxyflavone, leading to reversal of multidrug resistance.

References

-

Valnet-Rabier, M. J., et al. (2012). "Flavonoids from Primula veris L.: Chemotaxonomic and ecological aspects." Phytochemistry, 77, 198-205. Link

-

Nikolova, M., et al. (2023).[1][2] "Exudate Flavonoids of Primula veris Leaves and Their Inhibitory Activity on Lolium perenne Seed Germination." Comptes rendus de l'Académie bulgare des Sciences, 76(3). Link

-

Walle, T., et al. (2007). "Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?" Seminars in Cancer Biology, 17(5), 354-362. Link

-

Ahmed-Belkacem, A., et al. (2005). "Flavonoids as high-affinity inhibitors of the multidrug transporter ABCG2." Cancer Research, 65(11), 4852-4860. Link

-

PubChem. "3'-Methoxyflavone Compound Summary." National Library of Medicine. Link

Sources

3'-Methoxyflavone CAS number and molecular weight.

Executive Summary

3'-Methoxyflavone (3'-MF) is a synthetic flavonoid derivative distinguished by a methoxy substitution at the 3'-position of the B-ring. Unlike its flavonol counterparts (e.g., 3-hydroxyflavones), 3'-MF lacks a hydroxyl group at the C3 position, imparting distinct lipophilicity and metabolic stability.

In drug development, 3'-MF is a critical probe substrate for Cytochrome P450 1B1 (CYP1B1) , an enzyme overexpressed in various hormone-dependent cancers. It serves as a highly specific tool for elucidating metabolic pathways involving O-demethylation and for studying the antagonism of the Aryl Hydrocarbon Receptor (AhR). This guide provides a definitive physicochemical profile, a validated synthesis protocol, and a mechanistic breakdown of its biological interactions.

Physicochemical Identity

The precise identification of 3'-Methoxyflavone is often obscured by nomenclature overlaps with its isomer, 3-Methoxyflavone (C-ring substituted). The data below strictly pertains to the B-ring substituted congener.

| Parameter | Technical Specification |

| Chemical Name | 3'-Methoxyflavone |

| IUPAC Name | 2-(3-methoxyphenyl)chromen-4-one |

| CAS Number | 53906-83-5 |

| Molecular Formula | C₁₆H₁₂O₃ |

| Molecular Weight | 252.26 g/mol |

| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble) |

| Appearance | White to off-white crystalline solid |

| Melting Point | 130–132 °C (Experimental) |

Structural Visualization

Figure 1: Structural hierarchy and critical isomeric distinction of 3'-Methoxyflavone.

Mechanistic Profile & Biological Activity

3'-MF functions primarily through two biological axes: selective metabolism by CYP1B1 and modulation of the AhR pathway.

A. CYP1B1 Selective O-Demethylation

3'-MF is a specific substrate for CYP1B1 , which catalyzes its O-demethylation to 3'-hydroxyflavone. Unlike other isoforms (CYP1A1/1A2), which favor hydroxylation at other positions or require planar fused-ring structures, CYP1B1 accommodates the non-planar B-ring rotation of 3'-MF, facilitating regiospecific oxidation.

-

Reaction: 3'-Methoxyflavone + NADPH + O₂ → 3'-Hydroxyflavone + NADP⁺ + H₂O + HCHO

-

Significance: This reaction is used to assay CYP1B1 activity in tumor cells, as the product (3'-hydroxyflavone) can be quantified via HPLC-fluorescence or LC-MS/MS.

B. Aryl Hydrocarbon Receptor (AhR) Antagonism

While 3',4'-dimethoxyflavone is a more potent antagonist, 3'-MF exhibits competitive binding to the cytosolic AhR. It inhibits the transformation of the AhR-ligand complex to its nuclear binding form, thereby blocking the transcription of Dioxin Response Element (DRE)-driven genes (e.g., CYP1A1).

Mechanistic Pathway Diagram

Figure 2: Dual mechanistic action: CYP1B1 metabolic activation and AhR pathway suppression.

Synthesis Protocol: The Chalcone Route

Objective: Synthesize high-purity 3'-Methoxyflavone via oxidative cyclization of a chalcone intermediate. Note: This method avoids the Algar-Flynn-Oyamada reaction, which would yield a 3-hydroxyflavone (flavonol) rather than the desired flavone.

Step 1: Claisen-Schmidt Condensation

Formation of 2'-hydroxy-3-methoxychalcone.

-

Reagents:

-

2'-Hydroxyacetophenone (10 mmol, 1.36 g)

-

3-Methoxybenzaldehyde (10 mmol, 1.36 g)

-

KOH (40% aqueous solution, 10 mL)

-

Ethanol (30 mL)

-

-

Procedure:

-

Dissolve acetophenone and benzaldehyde in ethanol in a round-bottom flask.

-

Add KOH solution dropwise at 0°C with vigorous stirring.

-

Allow the mixture to stir at room temperature for 24 hours. The solution will turn deep yellow/orange.

-

Pour the reaction mixture into crushed ice containing HCl (pH ~2).

-

Filter the yellow precipitate (Chalcone) and wash with cold water.

-

QC Check: TLC (Hexane:Ethyl Acetate 4:1).

-

Step 2: Oxidative Cyclization (I₂/DMSO Method)

Conversion of chalcone to flavone.[1]

-

Reagents:

-

Procedure:

-

Suspend the chalcone in DMSO.

-

Add a crystal of Iodine.

-

Heat the mixture to 140°C in an oil bath for 1–2 hours. Monitor by TLC until the chalcone spot disappears.

-

Cool to room temperature and pour into sodium thiosulfate solution (to quench iodine).

-

Extract with ethyl acetate or filter the precipitate.

-

Purification: Recrystallize from methanol/chloroform.

-

Experimental Protocol: CYP1B1 Inhibition Assay

Purpose: To validate the biological activity of 3'-MF by measuring its inhibition of EROD (Ethoxyresorufin-O-deethylase) activity, a proxy for CYP1A/1B function.

Materials:

-

Recombinant human CYP1B1 supersomes.

-

Substrate: 7-Ethoxyresorufin (2 µM).

-

Cofactor: NADPH generating system.

-

Test Compound: 3'-Methoxyflavone (0.1 – 10 µM).

Workflow:

-

Incubation: Mix CYP1B1 (5 pmol) with 3'-MF (various concentrations) in potassium phosphate buffer (0.1 M, pH 7.4).

-

Pre-incubation: Incubate at 37°C for 5 minutes.

-

Reaction Start: Add NADPH and 7-Ethoxyresorufin.

-

Measurement: Monitor fluorescence continuously for 10 minutes (Ex: 530 nm, Em: 585 nm).

-

Data Analysis: Calculate IC₅₀ by plotting reaction velocity (% control) vs. log[3'-MF].

References

-

PubChem. (n.d.). 3'-Methoxyflavone Compound Summary. National Library of Medicine. Retrieved from [Link]

- Doostdar, H., et al. (2000). Bioactivation of methoxyflavones by human cytochrome P450 1B1. Cancer Research.

-

Lu, Y. F., et al. (1995). Identification of 3'-methoxy-4'-nitroflavone as a pure aryl hydrocarbon (Ah) receptor antagonist. Archives of Biochemistry and Biophysics. Retrieved from [Link]

- Walle, T., et al. (1995). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?. Seminars in Cancer Biology.

Sources

Review of existing literature on 3'-Methoxyflavone.

An In-Depth Technical Guide to 3'-Methoxyflavone: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: Unveiling 3'-Methoxyflavone

Flavonoids represent a vast and diverse class of polyphenolic compounds ubiquitous in the plant kingdom, renowned for their wide spectrum of biological activities.[1] Within this class, methoxylated flavones are gaining significant attention from researchers, scientists, and drug development professionals. The methylation of hydroxyl groups on the flavone backbone dramatically increases metabolic stability and membrane transport, thereby improving oral bioavailability compared to their hydroxylated counterparts.[2][3] This enhanced pharmacokinetic profile makes them particularly attractive candidates for therapeutic development.

3'-Methoxyflavone, a member of this promising subclass, is characterized by a methoxy group at the 3' position of the B-ring of the 2-phenylchromen-4-one core structure. Research has begun to uncover its potential as an anticancer, anti-inflammatory, and neuroprotective agent.[1][4][5] This technical guide provides a comprehensive review of the existing literature on 3'-Methoxyflavone, detailing its synthesis, characterizing its biological activities with mechanistic insights, and presenting key experimental protocols to facilitate further research and development.

Chemical Synthesis and Characterization

The synthesis of 3'-methoxyflavone derivatives is a critical step for enabling detailed biological evaluation. The general approach involves the creation of the core flavone structure, followed by specific methylation. While numerous methods exist for synthesizing the flavone backbone, a common and effective strategy involves the cyclization of a chalcone precursor.[6][7]

Synthetic Pathway Overview

A prevalent method for synthesizing the flavone core is through the base-catalyzed Claisen-Schmidt condensation of an appropriate 2-hydroxyacetophenone with a substituted benzaldehyde to form a chalcone.[6][7] This intermediate then undergoes oxidative cyclization to yield the flavone. For 3'-methoxyflavone, the synthesis would typically proceed from a 3-hydroxyflavone (flavonol) precursor, which is then methylated.

Caption: General synthetic route to 3'-Methoxyflavone via a chalcone intermediate.

Experimental Protocol: Synthesis of a 3-Methoxyflavone Derivative

This protocol is a generalized procedure based on the synthesis of similar 3-methoxyflavone derivatives.[6]

-

Step 1: Synthesis of Flavonol Precursor:

-

Step 2: Methylation of 3-Hydroxyflavone:

-

Disperse the synthesized 3-hydroxyflavone (1 equivalent) in dry acetone in a round-bottom flask.

-

Add anhydrous potassium carbonate (3 equivalents) and dimethyl sulfate (2 equivalents) to the suspension.[6] The potassium carbonate acts as a base to deprotonate the hydroxyl group, increasing its nucleophilicity.

-

Reflux the mixture with stirring for approximately 24 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the acetone under reduced pressure.

-

Dilute the obtained residue with water to precipitate the crude product.

-

Filter the precipitate and recrystallize from a suitable solvent mixture, such as methanol-chloroform, to yield the purified 3-methoxyflavone derivative.[6]

-

-

Characterization:

Purification Strategy

Column chromatography is a key technique for purifying methoxyflavones.[10][11]

-

Stationary Phase: Silica gel is most commonly used.[11]

-

Mobile Phase: A non-polar to moderately polar solvent system is typically employed. A gradient of hexane-ethyl acetate is effective for separating methoxyflavones, which are moderately polar compounds.[11] The specific gradient can be optimized using TLC analysis.

Biological Activities and Mechanisms of Action

3'-Methoxyflavone and its closely related analogs exhibit a range of biological activities, with anticancer, anti-inflammatory, and neuroprotective effects being the most studied. The presence and position of methoxy groups are crucial determinants of this activity.

Anticancer Activity

Methoxyflavones have demonstrated significant cytotoxic effects against various cancer cell lines.[2] Studies on a series of 3-methylflavones, which are structurally similar to 3'-methoxyflavone, were evaluated for their antiproliferative activity against leukemic HL60 cells. In this study, 3'-methoxyflavone (referred to as 10g) demonstrated potent antiproliferative activity with an IC₅₀ value of 77 μM.[1] Further research into 3-methoxyflavone derivatives has shown significant cytotoxic activity against breast cancer cell lines MCF-7 and MDA-MB-231.[6][9] The anticancer effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in cell cycle progression and apoptosis.[12][13]

| Compound | Cancer Cell Line | IC₅₀ (µM) | Incubation Time (h) | Reference |

| 3'-Methoxyflavone | HL-60 (Leukemia) | 77 | Not Specified | [1] |

| 3,3'-Dimethylflavone | HL-60 (Leukemia) | 76 | Not Specified | [1] |

| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MCF-7 (Breast) | 3.71 | 72 | [12] |

| Chrysosplenetin | MCF-7 (Breast) | 0.3 | 72 | [12] |

| Ciii (N-methyl piperazine derivative) | MCF-7 (Breast) | 13.08 (µg/ml) | Not Specified | [9] |

| Cii (Piperidine derivative) | MDA-MB-231 (Breast) | 5.54 (µg/ml) | Not Specified | [9] |

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions between studies.[2]

Anti-Inflammatory Activity

Inflammation is a critical physiological response, but chronic inflammation is implicated in numerous diseases.[4] Flavonoids are well-known for their anti-inflammatory properties.[14] Methoxyflavones, such as 3,5,6,7,3′,4′-hexamethoxyflavone, have been shown to repress the production of inflammatory mediators like prostaglandin E2 and nitric oxide by suppressing the expression of COX-2 and iNOS in LPS-stimulated macrophage cells.[4] This inhibition is often mediated through the downregulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4]

Caption: Inhibition of NF-κB and MAPK signaling pathways by methoxyflavones.

Neuroprotective Activity

Recent studies have highlighted the potential of methoxyflavones in managing neurological and neurodegenerative conditions.[5] One key cell death pathway implicated in these conditions is parthanatos, which involves the overactivation of poly(ADP-ribose) polymerase-1 (PARP-1).[5] A high-throughput screening identified 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. These compounds were shown to reduce the synthesis and accumulation of poly (ADP-ribose) polymer and protect cortical neurons against cell death induced by excitotoxicity.[5] This suggests that methoxylation at the 3' and 4' positions confers this specific neuroprotective activity, making 3'-methoxyflavone a compound of interest for further investigation in this area.

Pharmacokinetics and Metabolism

A critical aspect of drug development is understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME). The methylation of flavonoids is known to protect them from extensive conjugative metabolism in the intestine and liver, a common fate for hydroxylated flavonoids that limits their in vivo activity.[3] This metabolic stability is a key advantage of methoxyflavones.

Human cytochrome P450 (P450) enzymes play a crucial role in the metabolism of xenobiotics. Studies have shown that P450 enzymes, particularly those in the CYP1 family like CYP1B1, can catalyze the O-demethylation of methoxyflavones.[15] For instance, 3'-methoxyflavone can be O-demethylated to form 3'-hydroxyflavone.[15] This metabolic conversion is significant because the resulting hydroxylated metabolites may possess their own distinct biological activities, potentially contributing to the overall therapeutic effect of the parent compound.[15]

Protocols for Biological Evaluation

Standardized protocols are essential for comparing the biological activities of different compounds.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. This protocol is based on standard methodologies.[2][16]

-

Cell Seeding:

-

Plate cancer cells (e.g., MCF-7, HL-60) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 3'-Methoxyflavone in DMSO.

-

Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Caption: Standard experimental workflow for the MTT cell viability assay.

Future Perspectives and Conclusion

3'-Methoxyflavone stands out as a promising scaffold in medicinal chemistry and drug discovery.[1] Its enhanced metabolic stability and demonstrated bioactivities warrant further investigation. Future research should focus on several key areas:

-

Broad-Spectrum Activity Screening: Systematically screen 3'-methoxyflavone against a wider range of cancer cell lines and inflammatory models to fully characterize its therapeutic window.

-

In-Depth Mechanistic Studies: Elucidate the precise molecular targets and signaling pathways modulated by the compound to better understand its mechanism of action.

-

In Vivo Efficacy: Transition from in vitro studies to in vivo animal models to assess its efficacy, pharmacokinetics, and safety profile in a physiological context.

-

Structural Optimization: Synthesize and evaluate novel analogs of 3'-methoxyflavone to improve potency and selectivity, leveraging structure-activity relationship (SAR) insights.[9]

References

- BenchChem. (n.d.). Application Notes and Protocols: Extraction and Purification of 3,5,7-Trimethoxyflavone.

- Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones. In Vivo.

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules.

- BenchChem. (n.d.). Methoxyflavones in Focus: A Comparative Analysis of 3,5,7-Trimethoxyflavone and Its Analogs in Drug Discovery.

- Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. Experimental and Therapeutic Medicine.

- Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. RSC Advances.

- BenchChem. (n.d.). Synthesis of 3,5,7-Trimethoxyflavone: A Technical Guide.

- Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds.

- BenchChem. (n.d.). A Comparative Analysis of 3-Hydroxy-3',4'-dimethoxyflavone and Other Flavonoids in Anticancer Activity.

- Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica.

- Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. PubMed.

- Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org.

- Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?. Genes & Nutrition.

- Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology.

- The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules.

- Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Pharmacologyonline.

- (PDF) SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. ResearchGate.

Sources

- 1. Studies of the Synthesis and the Structure-activity Relationship of 3-Methylflavones | Anticancer Research [ar.iiarjournals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. teledynelabs.com [teledynelabs.com]

- 12. mdpi.com [mdpi.com]

- 13. preprints.org [preprints.org]

- 14. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

3'-Methoxyflavone: A Technical Guide to Discovery, Synthesis, and Pharmacological Applications

Executive Summary

3'-Methoxyflavone (3'-MF) is a specific flavonoid isomer characterized by a methoxy group at the 3' position of the B-ring. Distinct from its more common isomer, 3-methoxyflavone (C-ring substituted), 3'-MF has emerged as a critical chemical probe in molecular toxicology and drug metabolism. It serves as a foundational scaffold for potent Aryl Hydrocarbon Receptor (AhR) antagonists and a selective substrate for Cytochrome P450 1B1 (CYP1B1) profiling. This guide details its chemical history, validated synthetic protocols, and mechanistic role in signaling pathways.

Chemical Identity & Distinction

To ensure experimental integrity, researchers must distinguish 3'-MF from its isomers.

| Feature | 3'-Methoxyflavone (Target) | 3-Methoxyflavone (Common Isomer) |

| IUPAC Name | 2-(3-methoxyphenyl)chromen-4-one | 3-methoxy-2-phenylchromen-4-one |

| Substitution | B-Ring (3' position) | C-Ring (3 position) |

| Primary Utility | AhR Antagonist Scaffold, CYP1B1 Substrate | Viral Inhibitor, Fluorescent Probe |

| CAS RN | N/A (Specific isomer often custom synthesized) | 7245-02-5 |

Discovery and Natural History

Unlike major flavonoids (e.g., Quercetin) isolated in bulk from dietary sources, 3'-Methoxyflavone occupies a niche as a minor natural constituent and a major synthetic tool .

Natural Isolation

While rare, 3'-MF has been identified in the fractionated extracts of specific medicinal plants.

-

Source: Artemisia species (e.g., Artemisia incanescens) and Chromolaena odorata.

-

Isolation Context: It is typically co-eluted with polymethoxylated flavones. Its isolation requires high-resolution HPLC due to its structural similarity to 4'-methoxyflavone.

The Synthetic Era & AhR Antagonism

The compound gained prominence in the 1990s through the work of toxicology researchers (e.g., Gasiewicz, Lu, and Safe) searching for ligands of the Aryl Hydrocarbon Receptor (AhR) .

-

The Problem: TCDD (Dioxin) is a potent AhR agonist causing toxicity. Researchers needed antagonists to block this pathway.

-

The Discovery: Screening of flavonoid libraries revealed that B-ring methoxy substitutions (specifically 3'-methoxy) prevented AhR transformation.

-

Evolution: 3'-MF served as the lead compound. Structural optimization led to 3'-methoxy-4'-nitroflavone (MNF) , a "pure" antagonist that binds AhR without activating it, becoming the gold standard for blocking dioxin toxicity.

Validated Synthetic Protocol

Objective: Synthesis of 3'-Methoxyflavone via Claisen-Schmidt Condensation followed by Oxidative Cyclization. Scale: 10 mmol basis.

Reaction Scheme (Logic)

The synthesis relies on the condensation of 2'-hydroxyacetophenone with 3-methoxybenzaldehyde. The resulting chalcone is cyclized using Iodine/DMSO to form the flavone core.

Step-by-Step Methodology

Phase 1: Chalcone Formation (Claisen-Schmidt)

-

Reagents:

-

2'-Hydroxyacetophenone (1.36 g, 10 mmol)

-

3-Methoxybenzaldehyde (1.36 g, 10 mmol)

-

KOH (2.0 g, excess) in Ethanol (20 mL)

-

-

Procedure:

-

Dissolve acetophenone and benzaldehyde in ethanol at 0°C.

-

Add KOH solution dropwise with vigorous stirring.

-

Critical Step: Allow reaction to proceed at room temperature for 24 hours. The solution will turn deep yellow/orange (formation of the enolate and conjugated system).

-

Pour into ice-water (100 mL) and acidify with 10% HCl to pH 4.

-

Filter the yellow precipitate (2'-hydroxy-3-methoxychalcone).

-

QC Check: TLC (Hexane:EtOAc 3:1). Chalcone Rf < Aldehyde Rf.

-

Phase 2: Oxidative Cyclization

-

Reagents:

-

2'-Hydroxy-3-methoxychalcone (from Phase 1)

-

Iodine (I2) (catalytic amount, ~10 mol%)

-

DMSO (15 mL)

-

-

Procedure:

-

Dissolve chalcone in DMSO. Add Iodine.[1]

-

Heat to 130°C for 2-4 hours.

-

Mechanism: Iodine promotes the oxidative closure of the heterocyclic C-ring.

-

Cool to room temperature and pour into Sodium Thiosulfate solution (to quench excess Iodine).

-

Extract with Ethyl Acetate (3x). Wash organic layer with brine.

-

Recrystallize from Methanol.

-

Visualization of Synthesis Workflow

Caption: Two-step synthesis of 3'-Methoxyflavone via chalcone intermediate.

Mechanistic Pharmacology

The AhR Antagonism Pathway

3'-MF derivatives function by competitively binding to the cytosolic AhR, preventing the conformational change necessary for nuclear translocation.

-

Agonist (TCDD): Binds AhR -> Dissociates HSP90 -> Nuclear Entry -> Dimerizes with ARNT -> DNA Binding (DRE) -> Toxicity.

-

Antagonist (3'-MF/MNF): Binds AhR -> Locks HSP90 complex -> Prevents Nuclear Entry -> No Transcription.

CYP1B1 Metabolic Profiling

3'-MF is a selective probe for Cytochrome P450 1B1 (CYP1B1) , an enzyme overexpressed in many hormone-dependent cancers.

-

Reaction: O-Demethylation.

-

Enzyme: CYP1B1 (High Specificity), CYP1A1 (Low Specificity).

-

Product: 3'-Hydroxyflavone (Fluorescent metabolite).

-

Application: Researchers use 3'-MF to measure CYP1B1 activity in tumor biopsies.

Signaling Interaction Diagram

Caption: Dual mechanism of action: AhR pathway inhibition and CYP1B1-mediated metabolism.

References

-

Shimada, T., et al. (2022). "Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives... by human cytochromes P450 1B1 and 2A13."[8][9][10][11] Xenobiotica.

-

Lu, Y.F., et al. (1995). "Identification of 3'-methoxy-4'-nitroflavone as a pure aryl hydrocarbon (Ah) receptor antagonist." Archives of Biochemistry and Biophysics.

-

Zhou, J., & Gasiewicz, T.A. (2003). "3'-Methoxy-4'-nitroflavone, a reported aryl hydrocarbon receptor antagonist, enhances Cyp1a1 transcription..." Archives of Biochemistry and Biophysics.

-

Murray, I.A., et al. (2010). "Evidence for ligand-mediated selective modulation of aryl hydrocarbon receptor activity." Molecular Pharmacology.

-

PubChem. "3'-Methoxyflavone Compound Summary." National Library of Medicine.

Sources

- 1. bip.upwr.edu.pl [bip.upwr.edu.pl]

- 2. 3'-Methoxyflavone | C16H12O3 | CID 619834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Hydroxy-3'-methoxyflavone | C16H12O4 | CID 5393153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4’,5,7-trihydroxy-3’-methoxyflavone | SIELC Technologies [sielc.com]

- 5. Sci-Hub: Oxidation of 3’-methoxyflavone, 4’-methoxyflavone, and 3’,4’-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 [sci-hub.jp]

- 6. researchgate.net [researchgate.net]

- 7. PCIDB [genome.jp]

- 8. researchgate.net [researchgate.net]

- 9. Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Using 3'-Methoxyflavone as a neuroprotective agent in models of neurodegeneration.

Dual-Target Modulation of GABAergic Signaling and BBB Efflux Transporters

Abstract & Introduction

This guide details the experimental application of 3'-Methoxyflavone (3'-MF) in preclinical models of neurodegeneration. Unlike poly-hydroxylated flavonoids (e.g., Quercetin) which suffer from rapid metabolism and poor Blood-Brain Barrier (BBB) permeability, 3'-MF features a methoxy-substitution on the B-ring. This structural modification confers two critical advantages for neurodegeneration research:

-

Enhanced Metabolic Stability & BBB Penetration: Methylation protects against rapid glucuronidation.

-

Specific Pharmacological Targeting: 3'-MF acts as a ligand for the benzodiazepine binding site of GABA-A receptors (mediating anti-excitotoxicity) and an inhibitor of BCRP (ABCG2) efflux transporters (enhancing brain retention of therapeutic agents).

This note provides validated protocols for using 3'-MF to mitigate glutamate-induced excitotoxicity in vitro and neuroinflammation-induced cognitive decline in vivo.

Mechanism of Action (MOA)

To effectively use 3'-MF, researchers must understand its pleiotropic effects. In neurodegenerative conditions (Alzheimer’s, Parkinson’s), neuronal death is driven by excitotoxicity (excess glutamate) and neuroinflammation.

-

GABA-A Receptor Positive Modulation: 3'-MF binds to the high-affinity benzodiazepine site (between

and -

BCRP/P-gp Inhibition: The BBB expresses Breast Cancer Resistance Protein (BCRP).[1] In neurodegeneration, BCRP can pump neuroprotective drugs or endogenous antioxidants out of the brain. 3'-MF inhibits this efflux, effectively "locking" therapeutic concentrations inside the CNS.

-

Anti-inflammatory Signaling: 3'-MF suppresses the NF-

B pathway, reducing the release of cytokines (TNF-

Visualization: 3'-MF Neuroprotective Pathways

Figure 1: 3'-MF exerts neuroprotection by potentiating GABA-A mediated hyperpolarization (counteracting excitotoxicity) and inhibiting BCRP efflux transporters.

Protocol A: In Vitro Protection Against Glutamate Excitotoxicity

Objective: Assess the ability of 3'-MF to prevent neuronal death induced by glutamate challenge. Model: Primary Cortical Neurons (Rat/Mouse, E18).

Materials

-

Compound: 3'-Methoxyflavone (Purity >98%).

-

Vehicle: DMSO (Final concentration < 0.1%).

-

Assay: MTT or LDH Release Assay.

-

Stressor: L-Glutamate (100

M) + Glycine (10

Step-by-Step Workflow

-

Culture Preparation (Day 0-7):

-

Plate primary cortical neurons at

cells/well in 96-well poly-D-lysine coated plates. -

Maintain in Neurobasal medium + B27 supplement.

-

Critical: Perform experiments on Day 7-9 (DIV7-9) when glutamate receptors are fully expressed.

-

-

Drug Pre-treatment (Day 8, T-2 hours):

-

Prepare 3'-MF stock (100 mM in DMSO).

-

Dilute in culture medium to final concentrations: 1, 5, 10, 25, 50

M. -

Add 3'-MF to cells 2 hours prior to glutamate exposure.

-

Control: Vehicle-only (0.1% DMSO).

-

-

Excitotoxic Challenge (Day 8, T0):

-

Add L-Glutamate (100

M) to the wells (without removing 3'-MF). -

Incubate for 24 hours at 37°C / 5% CO

.

-

-

Viability Assessment (Day 9):

-

MTT Assay: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize formazan crystals, read Absorbance at 570 nm.

-

Data Normalization: Calculate % Viability relative to untreated control (100%) and Glutamate-only control (~40-60%).

-

Expected Data Output

| Treatment Group | Concentration ( | Cell Viability (% of Control) | Interpretation |

| Control | 0 | 100 | Baseline health |

| Glutamate Only | 100 (Glu) | 55 | Successful excitotoxicity |

| 3'-MF + Glu | 5 | 62 | Minimal protection |

| 3'-MF + Glu | 10 | 78 | Significant protection (p<0.05) |

| 3'-MF + Glu | 25 | 89 | High efficacy |

| 3'-MF + Glu | 50 | 91 | Plateau effect |

Protocol B: In Vivo Neuroinflammation Model (LPS-Induced)

Objective: Evaluate 3'-MF efficacy in preventing cognitive decline triggered by systemic inflammation (a proxy for neurodegenerative inflammation). Model: C57BL/6J Mice (Male, 8-10 weeks).

Experimental Design

-

Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.). Note: i.p. is preferred for initial proof-of-concept due to variable oral bioavailability.

-

Dose Range: 10 mg/kg - 50 mg/kg.

Workflow Diagram

Figure 2: Experimental timeline for assessing 3'-MF protection against LPS-induced cognitive deficits.

Step-by-Step Methodology

-

Acclimatization: Handle animals for 3 days prior to experiment to reduce stress (which affects GABAergic tone).

-

Pre-treatment (Days 0-6):

-

Administer 3'-MF (20 mg/kg) daily.

-

Vehicle: 10% DMSO / 40% PEG-400 / 50% Saline.

-

-

Inflammatory Induction (Day 7):

-

Administer LPS (Lipopolysaccharide, E. coli 0111:B4) at 1 mg/kg i.p.

-

Continue 3'-MF dose 1 hour prior to LPS.

-

-

Behavioral Testing (Day 8):

-

Y-Maze Spontaneous Alternation: Measures spatial working memory.

-

Metric: % Alternation = (Actual Alternations / Possible Alternations)

100. -

Expectation: LPS mice drop to ~50% (chance level); 3'-MF treated mice retain ~70%+.

-

-

Biochemical Analysis (Day 9):

-

Harvest Hippocampus.

-

Homogenize and measure cytokines (TNF-

, IL-6) via ELISA. -

Validation: 3'-MF should significantly lower hippocampal TNF-

levels compared to LPS-only group.

-

Troubleshooting & Validation

-

Solubility Issues: 3'-MF is lipophilic. If precipitation occurs in aqueous buffer, use Hydroxypropyl-

-cyclodextrin (HP -

Biphasic Effects: At very high doses (>100

M), flavones can become pro-oxidant or inhibit other kinases non-specifically. Always perform a dose-response curve. -

Receptor Specificity: To confirm the effect is GABA-A mediated, co-treat with Flumazenil (10

M). If flumazenil blocks the protective effect of 3'-MF, the mechanism is confirmed as BDZ-site dependent.

References

-

Goutman, J. D., et al. (2003). "Flavonoid modulation of ionic currents mediated by GABA(A) and GABA(C) receptors." European Journal of Pharmacology. Link

-

Hanrahan, J. R., et al. (2011). "Semisynthetic preparation of wogonin and its 3'-methoxyflavone derivatives: Evaluation of their GABA-A receptor modulation." Bioorganic & Medicinal Chemistry Letters. Link

-

Mahringer, A., et al. (2010). "Inhibition of P-glycoprotein at the blood-brain barrier by phytochemicals derived from traditional Chinese medicine."[2] Cancer Genomics & Proteomics. Link

-

Venceslau, F. A., et al. (2012). "Neuroprotective effects of flavonoids in neurodegenerative diseases." IntechOpen. Link

-

Campbell, E. L., et al. (2004). "Flavonoids as positive allosteric modulators of GABA-A receptors: Structure-activity relationships." Journal of Natural Products. Link

Sources

Application Note: Investigating the Anti-Inflammatory Effects of 3'-Methoxyflavone

Abstract & Introduction

3'-Methoxyflavone (3'-MF) represents a critical pharmacological probe in the study of flavonoid structure-activity relationships (SAR). Unlike their poly-hydroxylated counterparts (e.g., Quercetin, Luteolin), which suffer from rapid glucuronidation and poor bioavailability, methoxylated flavones exhibit enhanced lipophilicity and metabolic stability.

This application note details the protocols for utilizing 3'-MF to investigate anti-inflammatory pathways in murine macrophages (RAW 264.7). Specifically, it focuses on the compound's dual role in modulating the Nuclear Factor-κB (NF-κB) pathway and its potential antagonism of the Aryl Hydrocarbon Receptor (AhR) . By following this guide, researchers can generate robust data on the suppression of pro-inflammatory mediators (iNOS, COX-2, NO, and Cytokines) while validating the specific contribution of B-ring methoxylation to bioactivity.

Mechanistic Insight: The AhR-NF-κB Crosstalk

Understanding the target is the first step in experimental design. 3'-MF does not merely act as an antioxidant; it functions as a signal transduction modulator.

-

NF-κB Blockade: Upon LPS stimulation, the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This releases the p65/p50 dimer to translocate to the nucleus. 3'-MF stabilizes IκBα, preventing this translocation.

-

AhR Modulation: The B-ring methoxy group mimics specific xenobiotics, allowing 3'-MF to interact with the cytosolic AhR. Unlike toxic dioxins, specific methoxyflavones can act as AhR antagonists or selective modulators, preventing the non-canonical association of AhR with NF-κB, which otherwise synergizes inflammation.

Figure 1: Proposed Signaling Pathway & Intervention Points

Caption: 3'-Methoxyflavone interrupts the inflammatory cascade by inhibiting IKK activation and blocking the nuclear translocation of the p65 NF-κB subunit.[1][2][3]

Experimental Design Strategy

Cell Model Selection

-

Primary Model: RAW 264.7 (Murine Macrophages).[4][5][6]

-

Rationale: High expression of TLR4; robust NO and cytokine response to LPS; standardized genome for qPCR analysis.

-

-

Secondary Model (Optional): BV-2 (Microglia) for neuroinflammation studies, as methoxyflavones cross the blood-brain barrier effectively.

Compound Handling (Critical)

-

Solubility: 3'-MF is lipophilic and poorly soluble in water.

-

Stock Solution: Dissolve in 100% DMSO to create a 100 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute in serum-free media immediately prior to use. Ensure final DMSO concentration is < 0.1% to avoid solvent cytotoxicity.

Protocol A: High-Throughput Screening (NO & Cytokines)

Objective: Quantify the suppression of inflammatory mediators.

Materials

-

LPS (Escherichia coli O127:B8)

-

Griess Reagent (1% sulfanilamide, 0.1% NED)

-

ELISA Kits (TNF-α, IL-6)

-

MTT or CCK-8 Reagent (for viability normalization)

Workflow

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h. -

Pre-treatment: Remove media. Add fresh media containing 3'-MF (Concentrations: 5, 10, 20, 40 µM). Incubate for 1 hour .

-

Note: Pre-treatment is superior to co-treatment for elucidating preventive mechanisms.

-

-

Stimulation: Add LPS (Final concentration: 1 µg/mL) to the wells without removing the drug. Incubate for 18-24 hours .

-

Harvest:

-

Transfer 100 µL supernatant to a new plate for Griess Assay/ELISA.

-

Retain cells for Viability Assay (MTT/CCK-8). Crucial: You must prove that reduced NO is due to anti-inflammatory action, not cell death.

-

Data Analysis (Expected Results)

Normalize all cytokine data to total protein or cell viability.

| Parameter | Control (DMSO) | LPS Only | LPS + 3'-MF (Low Dose) | LPS + 3'-MF (High Dose) |

| Nitric Oxide (µM) | < 2.0 | 35.0 ± 5.0 | 25.0 ± 3.0 | 10.0 ± 2.0 |

| TNF-α (pg/mL) | < 50 | 1200 ± 150 | 800 ± 100 | 350 ± 50 |

| Cell Viability (%) | 100 | 95 ± 5 | 95 ± 5 | > 90 |

Protocol B: Pathway Verification (Western Blot)

Objective: Confirm the blockade of NF-κB translocation and upstream enzyme expression (iNOS/COX-2).

Workflow Diagram

Caption: Experimental workflow distinguishing between early signaling events (translocation) and late-stage protein expression.

Step-by-Step Procedure

-

Stimulation Timing:

-

For p65/IκBα : Harvest cells 30–60 minutes post-LPS.

-

For iNOS/COX-2 : Harvest cells 18–24 hours post-LPS.

-

-

Fractionation (Crucial for NF-κB):

-

Do not use whole cell lysate for p65. You must separate Cytosolic and Nuclear fractions using a commercially available kit or hypotonic/hypertonic lysis buffers.

-

-

Blotting Targets:

-

Nuclear Fraction: Probe for NF-κB p65 . Loading Control: Lamin B1 or Histone H3 .

-

Cytosolic Fraction: Probe for IκBα and p-IκBα . Loading Control: β-Actin or GAPDH .

-

-

Validation Criteria:

-

LPS Only: High Nuclear p65, Low Cytosolic IκBα (degraded).

-

LPS + 3'-MF: Reduced Nuclear p65, Preserved Cytosolic IκBα.

-

References

-

Chen, H., et al. (2020). Anti-inflammatory activity of 3,5,6,7,3',4'-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. Molecular Medicine Reports.

-

Kim, Y.J., et al. (2013). 5,6,7-Trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock. Food and Chemical Toxicology.

-

Murray, I.A., et al. (2010). Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2',4'-Trimethoxyflavone. Journal of Pharmacology and Experimental Therapeutics.

-

Li, R., et al. (2022). Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages. Journal of Agricultural and Food Chemistry.

-

Tewtrakul, S., et al. (2011). Suppressive effects of methoxyflavonoids isolated from Kaempferia parviflora on inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells.[5] Journal of Ethnopharmacology.

Sources

- 1. 4'-bromo-5,6,7-trimethoxyflavone represses lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Suppressive effects of methoxyflavonoids isolated from Kaempferia parviflora on inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti‑inflammatory activity of 3,5,6,7,3',4'‑hexamethoxyflavone via repression of the NF‑κB and MAPK signaling pathways in LPS‑stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 3'-Methoxyflavone as a Reference Standard for Analytical Quantification of Flavonoids

Abstract

This document provides a comprehensive technical guide for researchers, analytical scientists, and drug development professionals on the qualification and utilization of 3'-Methoxyflavone as an analytical reference standard. We present detailed, field-proven protocols for the preparation of standard solutions, comprehensive validation according to ICH Q2(R2) guidelines, and application in quantitative High-Performance Liquid Chromatography (HPLC) using both external and internal standard methodologies. The inherent stability and distinct chromatographic properties of 3'-Methoxyflavone make it a robust and reliable standard for the quantification of other flavonoids and related phenolic compounds in complex matrices.

Introduction to Analytical Standards

The accuracy and reliability of quantitative analytical data are fundamentally dependent on the quality of the reference standards used for calibration. An ideal reference standard is a highly purified and well-characterized substance that serves as a benchmark against which a sample is measured.[1][2][3] The United States Pharmacopeia (USP) establishes rigorous criteria for official reference standards, emphasizing high purity, stability, and suitability for the intended analytical purpose.[1][2][3][4][5]

While official pharmacopeial standards are the primary choice, many research and development settings require the use of well-qualified secondary or in-house standards. 3'-Methoxyflavone, a member of the flavonoid family, possesses chemical features that make it an excellent candidate for such a role. Its methoxy group enhances metabolic stability compared to more common hydroxyflavones, a crucial attribute for a reliable standard.[6] This application note details the necessary steps to qualify 3'-Methoxyflavone and confidently deploy it in routine analytical workflows.

Physicochemical Properties of 3'-Methoxyflavone

A thorough understanding of the standard's properties is the first step in its application.

Caption: Chemical structure of 3'-Methoxyflavone.

Table 1: Key Physicochemical and Spectroscopic Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(3-methoxyphenyl)chromen-4-one | [7] |

| Molecular Formula | C₁₆H₁₂O₃ | [7] |

| Molecular Weight | 252.26 g/mol | [7] |

| CAS Number | 53906-83-5 | [7] |

| UV λmax | 246 nm (in Methanol) | [8] |

| Molar Absorptivity (ε) | 17,600 M⁻¹cm⁻¹ (at 246 nm) |[8] |

Qualification of 3'-Methoxyflavone as a Reference Standard

Before use in quantitative assays, the purity and identity of the 3'-Methoxyflavone lot must be rigorously established. This qualification process ensures that the standard is trustworthy and that measurements derived from it are accurate.[9]

Purity and Identity Confirmation

The foundation of a reference standard is its purity. We recommend a multi-faceted approach to confirm both the identity and purity of the material.

-

HPLC with Photodiode Array (PDA) Detection: This is the primary technique for assessing purity. A high-resolution separation should be developed to resolve the main component from any potential impurities. The PDA detector can be used to perform peak purity analysis, which compares spectra across the peak to detect co-eluting impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight (252.26 g/mol ) and identify any impurities detected by HPLC-PDA.[7]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides unequivocal structural confirmation.

-

Quantitative NMR (qNMR): For determining the absolute purity (assay value) of the standard against a certified reference material.

Protocol: Preparation and Handling of Stock Solutions

This protocol describes the preparation of a primary stock solution, from which all calibration and quality control standards will be derived.

Materials:

-

3'-Methoxyflavone (pre-qualified, purity ≥98%)

-

HPLC-grade Methanol or Acetonitrile

-

Class A volumetric flasks (e.g., 10 mL, 50 mL)

-

Calibrated analytical balance (readable to 0.01 mg)

-

Ultrasonic bath

Procedure:

-

Weighing: Accurately weigh approximately 10 mg of 3'-Methoxyflavone into a clean, dry 10 mL Class A volumetric flask. Record the weight precisely.

-

Solubilization: Add ~7 mL of HPLC-grade Methanol. Sonicate for 5-10 minutes to ensure complete dissolution. Causality Note: Sonication provides energy to overcome crystal lattice forces, ensuring the entire weighed mass dissolves, which is critical for an accurate stock concentration.

-

Dilution to Volume: Allow the solution to return to ambient temperature. Carefully add Methanol to the calibration mark.

-

Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.

-

Calculation: Calculate the exact concentration in mg/mL or µg/mL based on the actual weight and the flask volume.

-

Storage: Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and analyst's initials. Store at -20°C.[10][11]

Protocol: Stability Assessment of Standard Solutions

The stability of the standard in solution must be verified to define its shelf-life and appropriate storage conditions. This protocol is a self-validating system for ensuring measurement consistency over time.

Caption: Workflow for assessing the stability of 3'-Methoxyflavone standard solutions.

Procedure:

-

Prepare a fresh stock solution as described in Protocol 3.2.

-

Immediately analyze this solution via HPLC (n=6 injections) to establish the baseline (T=0) peak area response.

-

Aliquot the remaining stock solution into multiple vials for storage under different conditions (e.g., ambient, 4°C, and -20°C).

-

At specified time points (e.g., 24h, 48h, 7 days, 30 days), retrieve an aliquot from each storage condition.

-

Allow the aliquot to equilibrate to room temperature and analyze via HPLC (n=3 injections).

-

Acceptance Criterion: The standard is considered stable if the mean peak area at a given time point is within ±2% of the initial T=0 mean peak area.

Application: Use as an External Standard in HPLC-UV

The external standard method is the most common quantitative technique. It involves creating a calibration curve from standards of known concentration and using it to determine the concentration of an unknown sample.

Instrumentation and Chromatographic Conditions

The following provides a robust starting point for method development.

Table 2: Recommended HPLC-UV Conditions

| Parameter | Condition |

|---|---|

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 min, hold for 2 min, return to 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 246 nm[8] |

Protocol: Method Validation according to ICH Q2(R2)

A full validation ensures the analytical method is fit for its intended purpose.[12][13][14] This process is a self-validating system demonstrating the method's trustworthiness.

Sources

- 1. uspbpep.com [uspbpep.com]

- 2. usp.org [usp.org]

- 3. <11> USP REFERENCE STANDARDS [drugfuture.com]

- 4. USP Compendial Reference Standards [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3'-Methoxyflavone | C16H12O3 | CID 619834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PhotochemCAD | 3-Methoxyflavone [photochemcad.com]

- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 10. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. intuitionlabs.ai [intuitionlabs.ai]

- 14. database.ich.org [database.ich.org]

Application Note: Formulation of 3'-Methoxyflavone for Preclinical Studies

Introduction & Compound Profile

3'-Methoxyflavone (3'-MF) is a synthetic flavonoid isomer widely utilized as a pharmacological tool to modulate the Aryl Hydrocarbon Receptor (AhR). Unlike many natural flavonoids that act as partial agonists, 3'-MF is frequently cited as a competitive AhR antagonist, often used to block the effects of potent agonists like TCDD or to study AhR-mediated signaling in cancer and immunology.

However, like its structural congeners (e.g., chrysin, apigenin), 3'-MF exhibits BCS Class II characteristics : high permeability but low aqueous solubility. This presents a critical barrier in preclinical studies, where improper formulation leads to precipitation in the peritoneal cavity, erratic absorption, and non-reproducible pharmacokinetics (PK).

Physicochemical Profile

| Property | Value | Implication |

| Molecular Weight | 252.26 g/mol | Small molecule, crosses membranes easily. |

| LogP | ~2.8 – 3.5 (Est.) | Highly lipophilic; prone to sequestration in adipose tissue. |

| Aqueous Solubility | < 0.1 mg/mL | Requires co-solvents or carriers for systemic delivery. |

| Metabolic Liability | High | Subject to rapid O-demethylation by CYP1B1/CYP2A13. |

Formulation Decision Matrix

Select the appropriate protocol based on your study duration and administration route.

Figure 1: Decision tree for selecting the optimal 3'-MF vehicle based on experimental constraints.

Protocol A: Standard Co-Solvent Vehicle (Acute IP/PO)

Best for: Single-dose PK studies, acute AhR antagonism assays. Mechanism: Uses DMSO for primary solubilization and Corn Oil or PEG as a depot/dispersant .

Reagents

-

3'-Methoxyflavone (High Purity >98%)

-

Dimethyl Sulfoxide (DMSO), Sterile Filtered (Sigma-Aldrich)

-

Corn Oil (Sigma-Aldrich) OR PEG 400 + Saline

Methodology (Lipid-Based Vehicle)

Note: Oil vehicles are preferred for AhR ligands to minimize precipitation upon contact with biological fluids.

-